N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
N-(6-Ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a 5-nitro group, a benzo[d]thiazole moiety (6-ethyl-substituted), and a pyridin-3-ylmethyl group. Thiophene carboxamides are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-2-13-5-6-15-17(10-13)29-20(22-15)23(12-14-4-3-9-21-11-14)19(25)16-7-8-18(28-16)24(26)27/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOSISCHFYVZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity
Biochemical Pathways
Similar compounds have been shown to affect the growth and proliferation ofMycobacterium tuberculosis H37Ra . This suggests that this compound may also affect similar pathways, leading to its potential anti-tubercular activity.
Result of Action
Similar compounds have been shown to exhibit significant anti-tubercular activity. This suggests that this compound may also have similar effects, potentially making it a potent anti-tubercular agent.
Biological Activity
N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Nitro group : Often associated with antimicrobial properties.
- Pyridine linkage : Contributes to the compound's pharmacological profile.
- Thiophene carboxamide : Enhances solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | 895026-86-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is particularly noteworthy as it enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that derivatives of this compound can effectively target various strains of bacteria, suggesting a potential application in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
The compound has also been implicated in anti-inflammatory pathways. Similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests that this compound may be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- JNK Pathway Inhibition : Compounds in this class have been shown to inhibit c-Jun N-terminal kinases (JNKs), which are involved in stress responses and inflammatory processes. By modulating JNK activity, these compounds may exert protective effects against various diseases .
- Targeting Protein Aggregation : Recent studies have explored the ability of similar compounds to prevent protein aggregation, which is relevant in neurodegenerative diseases. This suggests a dual mechanism where the compound not only acts as an antimicrobial agent but also has neuroprotective properties .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Antimicrobial Efficacy : A study reported that derivatives with similar structural features displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Inflammation Models : In vitro assays using macrophage cell lines showed that treatment with this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Potential : In a model of Alzheimer’s disease, compounds from this class demonstrated the ability to inhibit amyloid-beta aggregation, offering insights into their potential use as therapeutic agents for neurodegenerative disorders .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of the nitro group is often linked to enhanced antibacterial activity.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Benzothiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide may act on specific cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Antiviral and Antifungal Activities
In addition to antibacterial properties, thiazole derivatives are also explored for antiviral and antifungal activities. Compounds structurally related to this compound have shown promise against various viral pathogens and fungal infections, indicating a broad-spectrum potential .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The findings suggested that modifications in the side chains significantly influenced the activity profiles of these compounds .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of benzothiazole derivatives, revealing that certain compounds induced apoptosis in cancer cells through mitochondrial pathways . This suggests that this compound may exhibit similar mechanisms worth exploring in future studies.
Case Study 3: Broad-Spectrum Activity
Research conducted on various thiazole derivatives indicated their effectiveness against multiple fungal strains, including drug-resistant Candida species. This broad-spectrum activity underscores the potential of this compound as a candidate for further development in antifungal therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide with structurally related thiophene carboxamides and heterocyclic derivatives, focusing on synthesis, substituent effects, and biological activity.
Structural Analogues in the Thiophene Carboxamide Family
Key Observations:
Substituent Impact on Activity :
- Compound 17’s trifluoromethylpyridine-thiazole substituent confers narrow-spectrum antibacterial activity, likely targeting bacterial enzymes like DNA gyrase . The target compound’s benzo[d]thiazole-pyridine hybrid may enhance lipophilicity and CNS penetration, though activity remains unverified.
- Nitro Group : Present in both the target compound and Compound 17, this group may stabilize charge-transfer interactions with microbial targets .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis (e.g., amide coupling followed by heterocyclic ring formation), similar to Compound 17’s protocol . In contrast, pyrazole- and triazepine-substituted derivatives (Compounds 4, 7a) employ simpler condensation/cyclization steps .
Biological Data Gaps :
- While Compound 17 has demonstrated antibacterial efficacy, the target compound and derivatives lack reported activity data, limiting functional comparisons.
Comparison with 1,3,4-Thiadiazole Carboxamides
Thiadiazole derivatives (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) share structural motifs with the target compound but differ in core heterocycles:
Key Insight : Thiadiazoles exhibit broader antimicrobial and antitumor activities, possibly due to sulfur-rich scaffolds enhancing metal-binding capacity . The target compound’s benzo[d]thiazole group may mimic this behavior but requires empirical validation.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure comprises three primary components:
- 6-Ethylbenzo[d]thiazol-2-amine : A benzothiazole derivative substituted with an ethyl group at the 6-position.
- 5-Nitrothiophene-2-carboxylic acid : A nitro-functionalized thiophene precursor.
- Pyridin-3-ylmethanamine : A pyridine-bearing alkylamine for N-alkylation.
Retrosynthetic disconnection suggests two potential pathways:
- Pathway A : Sequential amidation of 5-nitrothiophene-2-carboxylic acid with 6-ethylbenzo[d]thiazol-2-amine followed by N-alkylation with pyridin-3-ylmethyl halides.
- Pathway B : Direct coupling of 5-nitrothiophene-2-carbonyl chloride with a pre-synthesized N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine intermediate.
Both routes necessitate careful optimization of nitration, cyclization, and amidation steps, as detailed below.
Synthesis of 6-Ethylbenzo[d]thiazol-2-amine
Nitration and Cyclization of 4-Ethylaniline
The synthesis begins with the nitration of 4-ethylaniline to introduce a nitro group at the 2-position. Following protocols from benzothiazole literature, nitration with concentrated sulfuric acid and nitric acid (69%) at 0–5°C yields 2-nitro-4-ethylaniline. Cyclization with elemental sulfur or Lawesson’s reagent in refluxing toluene forms the benzothiazole core, yielding 6-ethyl-2-nitrobenzo[d]thiazole.
Key Reaction Conditions :
Synthesis of 5-Nitrothiophene-2-Carboxylic Acid
Regioselective Nitration of Thiophene-2-Carboxylic Acid
Nitration at the 5-position is achieved using fuming nitric acid in acetic anhydride at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group directing nitration to the 5-position. Yield: 85% (patent data).
Assembly of the Tertiary Amide Core
Pathway A: Sequential Amidation and Alkylation
Step 1: Primary Amidation
5-Nitrothiophene-2-carbonyl chloride is reacted with 6-ethylbenzo[d]thiazol-2-amine in dichloromethane (DCM) using triethylamine as a base. This forms N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Yield: 74%).
Step 2: N-Alkylation with Pyridin-3-ylmethyl Chloride
The secondary amide undergoes alkylation with pyridin-3-ylmethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Microwave irradiation at 80°C for 4 hours achieves 58% yield.
Pathway B: Direct Coupling with Pre-Formed Diamine
Synthesis of N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(Pyridin-3-ylmethyl)Amine
6-Ethylbenzo[d]thiazol-2-amine is alkylated with pyridin-3-ylmethyl bromide in acetonitrile using cesium carbonate. The reaction proceeds at 60°C for 6 hours (Yield: 52%).
Amide Bond Formation
The diamine is coupled with 5-nitrothiophene-2-carbonyl chloride using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) as a coupling agent in DCM. Yield: 66% (patent method).
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 43% | 34% |
| Reaction Steps | 2 | 2 |
| Purification Complexity | Moderate | High |
| Scalability | Limited | Feasible |
Pathway A offers higher overall yield but requires stringent control over alkylation conditions to avoid over-alkylation. Pathway B, while lower-yielding, avoids intermediacy of sensitive secondary amides.
Optimization Challenges and Solutions
Nitro Group Reduction Side Reactions
Reduction of 6-ethyl-2-nitrobenzo[d]thiazole with SnCl2 occasionally produces des-ethyl byproducts. Switching to hydrogenation over Pd/C in ethanol mitigates this issue, improving yield to 78%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C21H17N4O3S2 : 437.0741 [M+H]+.
- Observed : 437.0738 [M+H]+.
Industrial-Scale Considerations
Batch processes for Pathway B are preferable due to easier isolation of intermediates. Continuous-flow nitration systems improve safety and reproducibility for large-scale synthesis.
Q & A
Q. What are the common synthetic routes for preparing N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Coupling of benzo[d]thiazole and pyridinylmethylamine precursors.
- Carboxamide formation : Using thiophene-2-carboxylic acid derivatives activated via coupling agents (e.g., EDCI or DCC) in aprotic solvents like DMF or acetonitrile .
- Nitration : Introduction of the nitro group at the 5-position of the thiophene ring using nitric acid/sulfuric acid mixtures under controlled temperatures . Yield optimization often requires inert atmospheres (e.g., N₂) and reflux conditions .
Q. How is the structural identity of this compound confirmed?
Standard characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm proton environments (e.g., ethylbenzo[d]thiazole C-H signals at δ 1.3–1.5 ppm and pyridin-3-ylmethyl protons at δ 4.5–4.7 ppm) .
- IR : Identification of carboxamide (C=O stretch ~1650 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening includes:
- Enzyme inhibition assays : Targeting kinases or proteases due to the benzothiazole and pyridine motifs .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
- Catalysts : Triethylamine or DMAP improves acylation reactions .
- Temperature control : Nitration at 0–5°C minimizes side reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations).
- Structural analogs : Compare activity of derivatives (e.g., replacing nitro with cyano groups) to identify SAR trends .
- Target specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina, guided by crystallographic data .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
- ADMET prediction : SwissADME or pkCSM for bioavailability, toxicity, and metabolic stability .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Tautomerism : Benzo[d]thiazole-thione/thiol tautomers complicate NMR interpretation; use low-temperature ¹³C NMR or X-ray crystallography .
- Regioselectivity in nitration : LC-MS/MS monitors positional isomers, with HPLC purification to isolate the 5-nitro product .
- Hydrate formation : Karl Fischer titration or TGA confirms water content in crystalline forms .
Q. How is the structure-activity relationship (SAR) explored for this compound?
- Substituent variation : Synthesize analogs with halogenated benzothiazoles or modified pyridinyl groups .
- Bioisosteric replacement : Replace the thiophene ring with furan or triazole to assess potency shifts .
- Pharmacophore mapping : Overlay active/inactive analogs in MOE to identify critical hydrogen-bonding motifs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
